molecular formula C17H19Cl2N3O2 B13491461 2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13491461
M. Wt: 368.3 g/mol
InChI Key: NKSREFRAXJFHGH-UHFFFAOYSA-N
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Description

2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that features a benzodioxin and benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. One common route starts with the preparation of the benzodioxin moiety, followed by the introduction of the benzodiazole ring. The final step involves the formation of the ethan-1-amine side chain and its conversion to the dihydrochloride salt.

    Preparation of Benzodioxin Moiety: This step involves the cyclization of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.

    Formation of Benzodiazole Ring: The benzodioxin intermediate is then reacted with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid to form the benzodiazole ring.

    Introduction of Ethan-1-amine Side Chain: The final step involves the alkylation of the benzodiazole intermediate with 2-chloroethylamine hydrochloride, followed by the conversion to the dihydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The ethan-1-amine side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and bases such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted ethan-1-amine derivatives.

Scientific Research Applications

2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzodioxin-5-yl derivatives: These compounds share the benzodioxin moiety and have similar chemical properties.

    Benzodiazole derivatives: Compounds with the benzodiazole ring exhibit similar biological activities.

Uniqueness

2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to the combination of the benzodioxin and benzodiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C17H19Cl2N3O2

Molecular Weight

368.3 g/mol

IUPAC Name

2-[6-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C17H17N3O2.2ClH/c18-7-6-16-19-13-5-4-11(10-14(13)20-16)12-2-1-3-15-17(12)22-9-8-21-15;;/h1-5,10H,6-9,18H2,(H,19,20);2*1H

InChI Key

NKSREFRAXJFHGH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C3=CC4=C(C=C3)N=C(N4)CCN.Cl.Cl

Origin of Product

United States

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